![molecular formula C21H22N2O4 B2727898 Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207051-71-5](/img/structure/B2727898.png)
Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
-
Formation of the Benzothiazole Moiety:
- The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Reaction conditions: Reflux in the presence of a strong acid like hydrochloric acid or sulfuric acid.
-
Attachment of the Piperidine Ring:
- The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative.
- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the by-products.
-
Sulfonylation:
- The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.
- Reaction conditions: Conducted in the presence of a base like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction can occur at the carbonyl group in the benzothiazole ring.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
- Common reagents: Nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used and can vary widely.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
- Investigated for its potential use in agrochemicals or as a catalyst in industrial processes.
作用机制
The mechanism of action of Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may act by:
-
Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Pathways involved: Enzyme inhibition can affect various biochemical pathways, depending on the enzyme targeted.
-
Interacting with Receptors:
- Modulating receptor activity by acting as an agonist or antagonist.
- Pathways involved: Receptor modulation can influence signal transduction pathways, affecting cellular responses.
相似化合物的比较
- N,N-diethyl-1-[(2-oxo-3-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide
- N,N-diethyl-1-[(2-oxo-3-ethyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide
Comparison:
- The unique propyl group in Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate may confer distinct physicochemical properties, such as solubility and stability.
- The presence of different alkyl groups in similar compounds can affect their reactivity and biological activity, making each compound unique in its applications and effects.
属性
IUPAC Name |
methyl 6-ethoxy-4-(4-ethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-15-8-6-14(7-9-15)22-19-13-20(21(24)25-3)23-18-11-10-16(27-5-2)12-17(18)19/h6-13H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNOHJRNWXMJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)
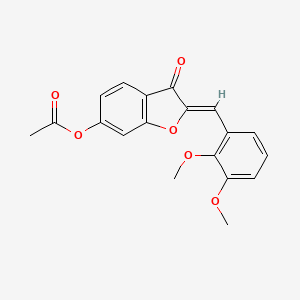
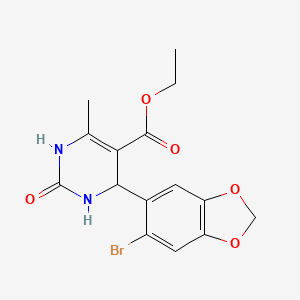


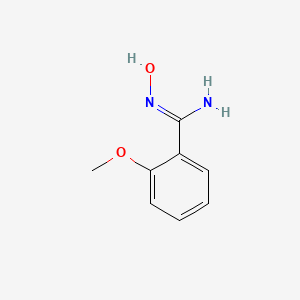

![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)
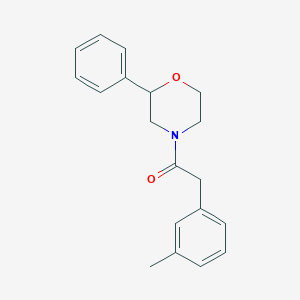
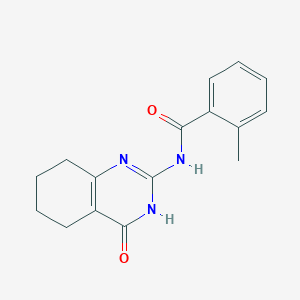
![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)
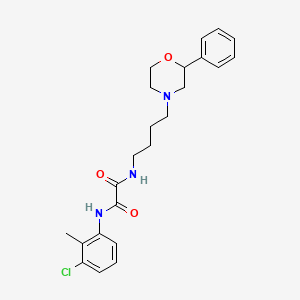
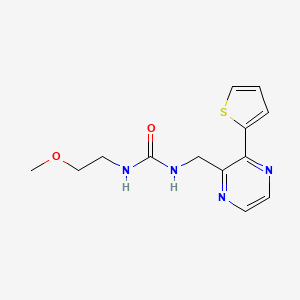
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2727838.png)
